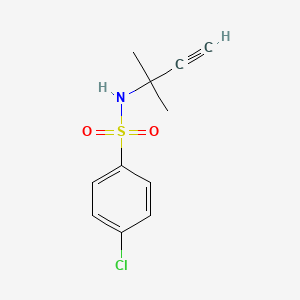
N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide, also known as CBMN, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nitrobenzamides and has been found to have various biochemical and physiological effects.
Mechanism of Action
N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide also inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways. Furthermore, N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways. Furthermore, N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide is its versatility in scientific research. It has been used in a variety of applications, including as a fluorescent probe, catalyst, and therapeutic agent. N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide is also relatively easy to synthesize and purify, making it readily available for research. However, N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has some limitations in lab experiments. Its solubility in water is low, which can limit its use in aqueous solutions. Additionally, N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide can be toxic to cells at high concentrations, which can affect its biological activity.
Future Directions
There are several future directions for the research and development of N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide. One potential area of research is its use in the treatment of Alzheimer's disease and other neurological disorders. N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has been shown to modulate the activity of neurotransmitters in the brain, making it a potential therapeutic agent for these conditions. Another potential area of research is the development of new synthetic methods for N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide that can improve its purity and yield. Additionally, N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide can be modified to enhance its biological activity and reduce its toxicity. Overall, N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has great potential for further research and development in the field of medicinal chemistry.
Synthesis Methods
N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide can be synthesized using a variety of methods, including the reaction between 4-chlorobenzylamine and 3-methyl-2-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The purity and yield of N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide can be improved by using different solvents and reaction conditions.
Scientific Research Applications
N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have anticancer, antifungal, and antibacterial properties. N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions. Additionally, N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-3-2-4-13(14(10)18(20)21)15(19)17-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAJVTQHWPXOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)
![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)

![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5868171.png)